molecular formula C21H19N3O3 B14372850 N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide CAS No. 90290-91-8

N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B14372850
CAS No.: 90290-91-8
M. Wt: 361.4 g/mol
InChI Key: FSDJBXANLUSHSD-UHFFFAOYSA-N
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Description

N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with a unique structure that includes a cyanophenyl group, a morpholine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-cyanobenzaldehyde with morpholine and benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles; reactions are conducted in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or morpholine derivatives.

Scientific Research Applications

N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide: shares structural similarities with other benzamide derivatives and morpholine-containing compounds.

Uniqueness

  • The presence of the cyanophenyl group and the morpholine ring in the same molecule provides unique chemical properties and reactivity. This combination is not commonly found in other compounds, making this compound a valuable compound for research and development.

Properties

CAS No.

90290-91-8

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[1-(4-cyanophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H19N3O3/c22-15-17-8-6-16(7-9-17)14-19(21(26)24-10-12-27-13-11-24)23-20(25)18-4-2-1-3-5-18/h1-9,14H,10-13H2,(H,23,25)

InChI Key

FSDJBXANLUSHSD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CC=C(C=C2)C#N)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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